![molecular formula C14H14N4O B3017651 N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705262-78-7](/img/structure/B3017651.png)
N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a useful research compound. Its molecular formula is C14H14N4O and its molecular weight is 254.293. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Sequence Recognition and Gene Expression Regulation
One of the remarkable applications of similar compounds involves the recognition of specific DNA sequences and the regulation of gene expression. For instance, polyamides containing pyrrole and imidazole units, akin to the structural framework of N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide, have been utilized for targeting specific DNA sequences in the minor groove. This targeting can interfere with protein-DNA interactions, offering a pathway to modulate gene expression in living cells. The development of these compounds showcases the potential for designing therapeutic agents that can control gene activity at the molecular level (Gottesfeld, Neely, Trauger, Baird, & Dervan, 1997).
Design and Synthesis for Anticancer and Antiviral Applications
The structural motif of pyrrolo[2,3-d]pyrimidine is identified as a privileged scaffold in the design of antitumor and antiviral nucleosides. Compounds utilizing this core structure have shown a range of biological activities, including potent cytostatic or cytotoxic effects, making them candidates for anticancer drug development. This insight highlights the significance of such compounds in medicinal chemistry, where modification at specific positions on the scaffold can lead to derivatives with increased efficacy against cancer cells or viruses (Perlíková & Hocek, 2017).
Molecular Docking and Computational Studies
Computational studies and molecular docking have become indispensable tools in understanding the interaction mechanisms of these compounds with biological targets. For example, the synthesis and characterization of related compounds have been complemented with computational chemistry methods to predict their behavior in biological systems. These studies offer insights into the non-linear optical (NLO) properties and potential anticancer activities through interactions with specific cellular components, such as tubulin, indicating their usefulness in designing targeted cancer therapies (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Mechanism of Action
Target of Action
The compound, also known as N-(4-methylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to mimic the adenine ring of ATP, allowing them to bind to kinase active sites . This suggests that the compound’s primary targets could be various kinases.
Mode of Action
The compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This allows the compound to inhibit the activity of these kinases, leading to changes in cellular signaling pathways .
Biochemical Pathways
The inhibition of kinase activity can affect multiple oncogenic pathways . The exact pathways affected would depend on the specific kinases targeted by the compound. In general, kinase inhibitors can disrupt cell proliferation, survival, and other processes often dysregulated in cancer .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific kinases it targets. Generally, kinase inhibitors can induce cell cycle arrest, apoptosis, or other anti-proliferative effects in cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-methylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-2-4-12(5-3-10)17-14(19)18-7-11-6-15-9-16-13(11)8-18/h2-6,9H,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWLLFXPSGTYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
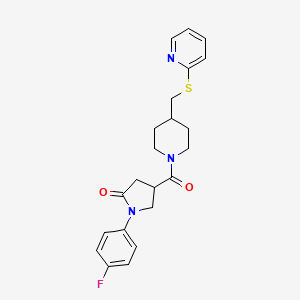

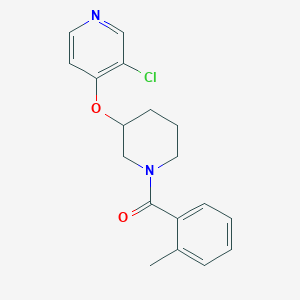
![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)
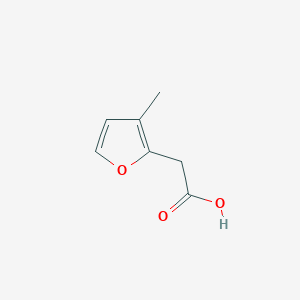
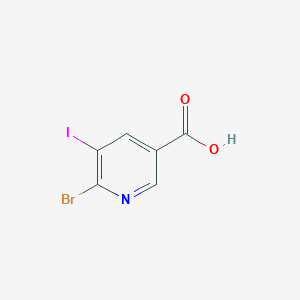
![Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B3017581.png)
![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B3017582.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3017584.png)
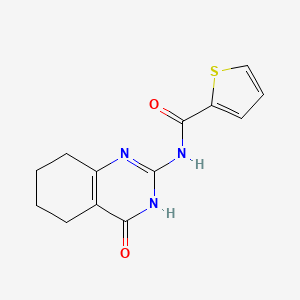


![2-((4-(trifluoromethyl)benzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3017591.png)
